molecular formula C6H5FN2O3 B571865 3-Fluoro-2-methoxy-5-nitropyridine CAS No. 1279814-95-7

3-Fluoro-2-methoxy-5-nitropyridine

Cat. No.: B571865
CAS No.: 1279814-95-7
M. Wt: 172.115
InChI Key: MFNDIYBLZYOOQU-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxy-5-nitropyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Scientific Research Applications

3-Fluoro-2-methoxy-5-nitropyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a radiolabeled imaging agent due to the presence of the fluorine atom.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides

Safety and Hazards

3-Fluoro-2-methoxy-5-nitropyridine is harmful by inhalation, in contact with skin, and if swallowed . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, and to use personal protective equipment .

Future Directions

While specific future directions for 3-Fluoro-2-methoxy-5-nitropyridine are not explicitly mentioned in the available literature, the development of fluorinated chemicals has been steadily increased . High availability of the fluorinated synthetic blocks and the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of the fluorine chemistry rapidly accelerated developments in this field .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methoxy-5-nitropyridine typically involves the fluorination of pyridine derivatives. One common method is the diazotization of 2-amino-5-nitropyridine followed by fluorination using hydrofluoric acid. Another approach involves the decomposition of fluoborates or fluosilicates to introduce the fluorine atom .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs large-scale fluorination techniques using reagents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C). These methods yield a mixture of fluorinated products, which can be separated and purified .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methoxy-5-nitropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, such as amines or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: 2-Methoxy-5-nitropyridine derivatives.

    Reduction: 3-Fluoro-2-methoxy-5-aminopyridine.

    Oxidation: 3-Fluoro-2-formyl-5-nitropyridine.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methoxy-5-nitropyridine depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes by forming strong hydrogen bonds or electrostatic interactions. The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-nitropyridine
  • 3-Fluoro-4-methoxy-5-nitropyridine
  • 2-Methoxy-5-nitropyridine

Uniqueness

3-Fluoro-2-methoxy-5-nitropyridine is unique due to the specific positioning of the fluorine, methoxy, and nitro groups on the pyridine ring. This unique arrangement can result in distinct chemical and biological properties compared to other fluorinated pyridine derivatives .

Properties

IUPAC Name

3-fluoro-2-methoxy-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O3/c1-12-6-5(7)2-4(3-8-6)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNDIYBLZYOOQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743178
Record name 3-Fluoro-2-methoxy-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279814-95-7
Record name 3-Fluoro-2-methoxy-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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